REACTION_CXSMILES
|
N#N.C([O-])([O-])=O.[K+].[K+].[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([CH2:19]OS(C)(=O)=O)[O:17][CH:18]=1)=[O:13])[CH3:10].[Br:25][C:26]1[CH:27]=[N:28][NH:29][CH:30]=1>CCCC[N+](CCCC)(CCCC)CCCC.[Br-].CC(C)=O>[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([CH2:19][N:28]2[CH:27]=[C:26]([Br:25])[CH:30]=[N:29]2)[O:17][CH:18]=1)=[O:13])[CH3:10] |f:1.2.3,6.7|
|
Name
|
2-methanesulfonyloxymethyl-oxazole-4-carboxylic acid ethyl ester
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
76 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NNC1
|
Name
|
|
Quantity
|
33 mg
|
Type
|
catalyst
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water and EA
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted twice with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)CN1N=CC(=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |